![molecular formula C9H21N4P B037832 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane CAS No. 120666-13-9](/img/structure/B37832.png)
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Descripción general
Descripción
"2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane" is a chemical compound belonging to a class of bicyclic and tricyclic molecules with unique structural features. Its analysis includes synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related bicyclic and tricyclic compounds involves complex organic synthesis techniques. One example is the preparation of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, synthesized and characterized by X-ray diffraction structural determination (T. Zhu, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography. For instance, the crystal and molecular structure of a series of 3,8-di[-2-aryl-1-azenyl]-1,3,6,8-tetraazabicyclo[4.4.1]undecanes have been determined, revealing a cage-like, folded structure (K. Biradha et al., 1999).
Chemical Reactions and Properties
Chemical reactions of related bicyclic and tricyclic compounds often involve the formation of novel classes of compounds. For example, the reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium salts resulted in a new series of bis-triazenes (A. Rivera & Diego González-Salas, 2010).
Physical Properties Analysis
The physical properties of these compounds can be inferred from studies like the one on 4,4,10,10-tetramethyl-1,3,7,9-tetraazospiro[5.5]undecane-2,8-dione and its salts, where the crystal structures were determined under different conditions (E. Netreba & E. S. Papayanina, 2014).
Chemical Properties Analysis
The chemical properties are often deduced from the reactions the compounds undergo and their interaction with other chemicals. A study on novel triazenes from the reaction of cyclic aminals provides insights into the chemical behavior of similar bicyclic compounds (A. Rivera & Diego González-Salas, 2010).
Aplicaciones Científicas De Investigación
C-3 Symmetric Azaphosphatranes
Research has identified C-3 symmetric azaphosphatranes, derivatives of the target compound, as weak acids not fully deprotonated by potassium tert-butoxide, indicating their potential as unique weakly acidic catalysts in organic transformations. Density functional calculations have revealed that their weak acidity stems from a conformational change upon deprotonation, leading to substantial steric repulsion, highlighting their potential in stereoselective synthesis and catalysis (Lake et al., 2000).
Proazaphosphatranes Applications
Proazaphosphatranes, closely related to the compound , serve as strong non-ionic bases used for organic transformations and as ligands in palladium cross-coupling reactions. Their solubility in common non-protic organic solvents and capability to deprotonate acetonitrile, DMSO, and alcohols to varying degrees underline their versatility in organic synthesis and catalysis (Kisanga & Verkade, 2004).
Anionic Borane-Capped Ammonia Borane Oligomers
Studies on the activating effect of a base related to 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane on ammonia borane (AB) have led to the synthesis and characterization of anionic aminoborane chain-growth products. These findings provide evidence for a base-promoted anionic dehydropolymerization mechanism in the H2 release from AB, suggesting applications in hydrogen storage and release technologies (Ewing et al., 2011).
Coordination Chemistry and Structural Analysis
The first example of coordination of a tricyclic hydrophosphorane to platinum(II) has been documented, showcasing an unusual platinated phosphorane. This research demonstrates the potential of such compounds in the development of novel coordination complexes with unique structures and properties, which could have implications in catalysis and material science (Mikhel et al., 2003).
Germatranes with Bulky Substituents
The characterization of germatranes with bulky substituents highlights their unique geometrical configurations, providing insights into the influence of steric factors on the chemical behavior of cyclic and polycyclic compounds. This research could inform the design of new materials and catalysts with tailored properties (Korlyukov et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2,8,9-trimethyl-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N4P/c1-10-4-7-13-8-5-11(2)14(10)12(3)6-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYSWBQHCWWSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCN(P1N(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400494 | |
| Record name | Verkade base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
CAS RN |
120666-13-9 | |
| Record name | 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120666-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proazaphosphatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verkade base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROAZAPHOSPHATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK9MJR52XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)


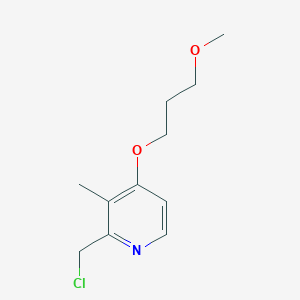

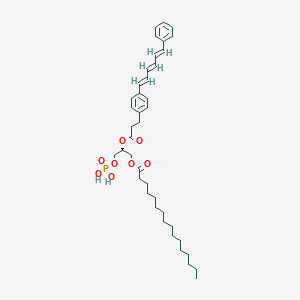
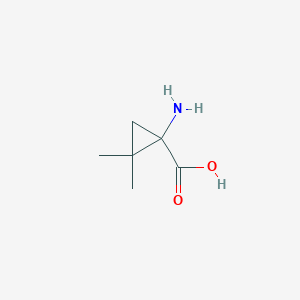
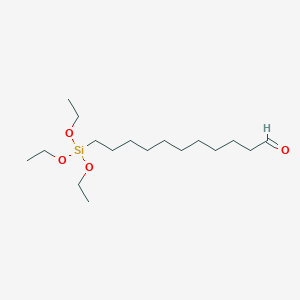
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
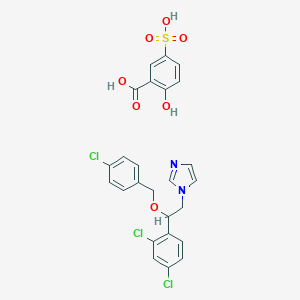

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
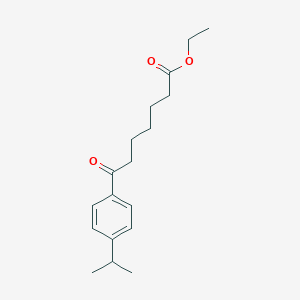
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)